2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid
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Overview
Description
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid is a synthetic organic compound characterized by its unique structure, which includes a benzo[1,4]dioxine ring system and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid typically involves multiple steps:
Formation of the Benzo[1,4]dioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonylamino Group: This step often involves the reaction of the benzo[1,4]dioxine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butyric Acid Moiety: The final step involves the coupling of the sulfonylamino-benzo[1,4]dioxine intermediate with a butyric acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,4]dioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[1,4]dioxine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonylamino group, which can mimic natural substrates or inhibitors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The sulfonylamino group is particularly important for its ability to interact with biological targets.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid exerts its effects involves its interaction with specific molecular targets. The sulfonylamino group can form strong hydrogen bonds and electrostatic interactions with proteins, affecting their function. The benzo[1,4]dioxine ring can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid
- 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid is unique due to the presence of the 3-methyl-butyric acid moiety, which can influence its reactivity and interaction with biological targets. This structural difference can lead to variations in its chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-8(2)12(13(15)16)14-21(17,18)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTAGPDKOCKSRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206462 |
Source
|
Record name | Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396965-93-7 |
Source
|
Record name | Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396965-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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